Enhanced Lipophilicity (Computed logP) Relative to Unsubstituted 2,2,2-Trichloroethyl Sulfamate
The target compound exhibits a computed octanol-water partition coefficient (logP) of 4.45, which is approximately 2.1 log units higher than the unsubstituted 2,2,2-trichloroethyl sulfamate (logP 2.36) . This increase reflects the contribution of the 1-(4-methoxyphenyl)ethyl substituent, predicting greater membrane permeability and potentially improved oral bioavailability in drug discovery contexts.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.45 (computed) |
| Comparator Or Baseline | 2,2,2-Trichloroethyl sulfamate (CAS 69226-51-3): logP = 2.36 (computed) |
| Quantified Difference | ΔlogP ≈ +2.09 |
| Conditions | Computed logP values; source: ChemSrc database |
Why This Matters
For medicinal chemists selecting a sulfamate scaffold, the 2.09 log unit increase suggests significantly enhanced passive membrane diffusion, a critical parameter for intracellular target engagement.
